1-Benzyl-2-ethyl-1H-indol-4-OL
Description
1-Benzyl-2-ethyl-1H-indol-4-ol (C₁₇H₁₇NO) is a substituted indole derivative featuring a benzyl group at position 1, an ethyl group at position 2, and a hydroxyl group at position 4 of the indole scaffold. Indole derivatives are widely studied for their biological activities, including antioxidant, antimicrobial, and enzyme-inhibitory properties. The hydroxyl group at position 4 may enhance hydrogen-bonding interactions, influencing solubility and binding affinity in biological systems.
Properties
Molecular Formula |
C17H17NO |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
1-benzyl-2-ethylindol-4-ol |
InChI |
InChI=1S/C17H17NO/c1-2-14-11-15-16(9-6-10-17(15)19)18(14)12-13-7-4-3-5-8-13/h3-11,19H,2,12H2,1H3 |
InChI Key |
NOJRMCOLPORPBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(N1CC3=CC=CC=C3)C=CC=C2O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
Table 1: Structural Comparison of Indole Derivatives
*Calculated from molecular formula.
*Full name truncated for space; see for details.
Key Observations:
- Substitution Position: The hydroxyl group in this compound at position 4 distinguishes it from analogs like 3-(2-azidoethyl)-1H-indol-5-ol (hydroxyl at position 5) and (1-benzyl-4-fluoro-1H-indol-3-yl)methanol (fluorine at position 4) .
- Functional Groups : Carboxylic acid in Benzoic acid, 4-(1H-indol-1-ylmethyl) enhances hydrophilicity compared to the hydrophobic benzyl/ethyl groups in the target compound . Fluorine substitution in may improve metabolic stability .
Key Observations:
- Lower yields in click chemistry (30% ) contrast with higher yields (77% ) in phase-transfer alkylation, highlighting reaction efficiency disparities.
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